2-Methyl-6-(oxolan-3-yloxy)pyrazine
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Overview
Description
2-Methyl-6-(oxolan-3-yloxy)pyrazine is a heterocyclic organic compound with a molecular formula of C9H12N2O2 and a molecular weight of 180.207. This compound features a pyrazine core adorned with a substituent of a six-membered dioxolane and a methyl group at positions 6 and 2 respectively. It is part of the broader class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves several steps. One common method includes the reaction of a pyrazine derivative with an appropriate oxolane compound under controlled conditions. The reaction typically requires a catalyst and specific temperature settings to ensure the correct formation of the desired product. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.
Chemical Reactions Analysis
2-Methyl-6-(oxolan-3-yloxy)pyrazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride, resulting in the formation of reduced pyrazine derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the pyrazine ring.
Scientific Research Applications
2-Methyl-6-(oxolan-3-yloxy)pyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Methyl-6-(oxolan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects. For instance, its antimicrobial activity may result from disrupting bacterial cell wall synthesis or interfering with essential metabolic processes .
Comparison with Similar Compounds
2-Methyl-6-(oxolan-3-yloxy)pyrazine can be compared with other pyrazine derivatives, such as:
2-Methylpyrazine: Lacks the oxolane substituent, resulting in different chemical and biological properties.
6-(Oxolan-3-yloxy)pyrazine: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Pyrazine: The parent compound, which serves as a basis for synthesizing various derivatives with diverse functionalities
Properties
IUPAC Name |
2-methyl-6-(oxolan-3-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7-4-10-5-9(11-7)13-8-2-3-12-6-8/h4-5,8H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEFSEFGVLSABV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCOC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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